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Compound of Interest

Compound Name: Sulfo-Cy5-N3

Cat. No.: B15554278 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cy5-N3, a versatile fluorescent probe,

and its application in click chemistry for bioconjugation and cellular imaging. We will delve into

the core principles of both Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) azide-

alkyne cycloaddition reactions, offering detailed experimental protocols and quantitative data to

empower your research and development endeavors.

Introduction to Sulfo-Cy5-N3
Sulfo-Cy5-N3 is a water-soluble, far-red fluorescent dye that is an invaluable tool in modern life

sciences research.[1] Its structure incorporates a sulfonate group, which imparts high aqueous

solubility, making it ideal for labeling biological macromolecules in their native environment

without the need for organic co-solvents that can be detrimental to protein structure and

function.[2][3] The key feature of Sulfo-Cy5-N3 is the presence of a terminal azide (-N3) group,

which allows it to readily participate in "click chemistry" reactions.[4][5] This enables the

covalent attachment of the bright and photostable Cy5 fluorophore to a wide array of

biomolecules with high specificity and efficiency.

The far-red spectral properties of Sulfo-Cy5 are particularly advantageous for biological

imaging, as they fall within a region of the spectrum where cellular autofluorescence is minimal,

leading to a high signal-to-noise ratio.[6] This makes it an excellent choice for a variety of

applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[7]
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Physicochemical and Spectral Properties
The properties of Sulfo-Cy5-N3 are summarized in the table below. It is important to note that

slight variations in molecular weight and formula may exist between different suppliers due to

differences in the counter-ion and linker arm.

Property Value Reference(s)

Synonyms
Sulfo-Cyanine5 Azide, Cy5

Azide
[8]

Molecular Formula C37H48N6O10S3 [9]

Molecular Weight 833 g/mol [6][9]

CAS Number 1782950-80-4 [9]

Excitation Maximum (λex) ~647 nm [9]

Emission Maximum (λem) ~663-671 nm [4][6]

Extinction Coefficient ~250,000 - 271,000 M⁻¹cm⁻¹ [6][10]

Quantum Yield (Φ) ~0.28 [10]

Solubility Water, DMSO, DMF [6][9]

Storage

Store at -20°C, protect from

light. Stock solutions are stable

for up to 6 months at -80°C.[4]

[4]

The Core of Click Chemistry: CuAAC and SPAAC
Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific,

occurring under mild, biocompatible conditions.[11] For Sulfo-Cy5-N3, the primary click

reactions involve the cycloaddition of its azide group with an alkyne. This can be achieved

through two main pathways: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and

the strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5]
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne

and an azide, catalyzed by a copper(I) species.[11][12] This reaction exclusively produces a

stable 1,4-disubstituted 1,2,3-triazole linkage.[11] The copper(I) catalyst is typically generated

in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like

sodium ascorbate.[13] To prevent copper-mediated damage to biomolecules and to enhance

reaction efficiency, a chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine

(THPTA) is often included.[13][14]
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Figure 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as

dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the alkyne partner.[6][15] The

high ring strain of the cyclooctyne provides the thermodynamic driving force for the reaction

with an azide, eliminating the need for a cytotoxic copper catalyst.[13][15] This makes SPAAC

particularly well-suited for applications in living cells and in vivo where copper toxicity is a

concern.[14] However, SPAAC reactions are generally slower than their copper-catalyzed

counterparts.[16]
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Figure 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

Quantitative Comparison of CuAAC and SPAAC
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Feature

Copper(I)-
Catalyzed Azide-
Alkyne
Cycloaddition
(CuAAC)

Strain-Promoted
Azide-Alkyne
Cycloaddition
(SPAAC)

Reference(s)

Catalyst Copper(I)
None (driven by ring

strain)
[14][15]

Biocompatibility

Potentially cytotoxic

due to copper, but can

be mitigated with

ligands.

Highly biocompatible,

ideal for in vivo

applications.

[13][14]

Reaction Rate

Generally faster

(second-order rate

constants ~10 M⁻¹s⁻¹)

Generally slower

(second-order rate

constants vary widely

with cyclooctyne

used).

[17]

Regioselectivity

Highly regioselective,

yielding the 1,4-

disubstituted triazole.

Can produce a

mixture of

regioisomers.

[14]

Reactant Size
Terminal alkyne is

small.

Strained cyclooctynes

(e.g., DBCO) are

bulkier.

[17]

Typical Reaction Time
Minutes to a few

hours.

Several hours to

overnight.
[17]

Experimental Protocols
The following are detailed protocols for labeling proteins and cell surfaces using Sulfo-Cy5-N3
click chemistry. These should be considered as a starting point and may require optimization

for specific applications.

Protein Labeling via CuAAC
This protocol describes the labeling of a protein containing a terminal alkyne modification.
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Materials:

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4.

Sulfo-Cy5-N3.

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

THPTA stock solution (e.g., 100 mM in water).

Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared).

DMSO (anhydrous).

Purification column (e.g., spin desalting column or size-exclusion chromatography column).

Protocol:

Prepare a stock solution of Sulfo-Cy5-N3: Dissolve Sulfo-Cy5-N3 in anhydrous DMSO to a

concentration of 10 mg/mL.[18]

Prepare the protein solution: Adjust the concentration of the alkyne-modified protein to 1-5

mg/mL in PBS.

Prepare the catalyst premix: In a microcentrifuge tube, combine the CuSO₄ and THPTA stock

solutions in a 1:5 molar ratio.

Initiate the labeling reaction:

To the protein solution, add Sulfo-Cy5-N3 stock solution to achieve a 5-20 fold molar

excess over the protein. The final DMSO concentration should be below 10%.

Add the THPTA/CuSO₄ premix to the reaction mixture.

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

Incubate the reaction: Gently mix and incubate the reaction at room temperature for 1-2

hours, protected from light.
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Purify the labeled protein: Remove the excess dye and reaction components using a spin

desalting column or size-exclusion chromatography.

Cell Surface Labeling via SPAAC
This protocol is for labeling live cells that have been metabolically engineered to express azide

groups on their surface glycans, followed by reaction with a DBCO-functionalized molecule and

subsequent detection with Sulfo-Cy5-N3. This is a two-step labeling strategy.

Materials:

Cells cultured in appropriate medium.

Azide-modified sugar (e.g., Ac₄ManNAz) for metabolic labeling.

DBCO-functionalized molecule (e.g., DBCO-PEG-amine).

Sulfo-Cy5-N3.

PBS, pH 7.4.

Flow cytometer or fluorescence microscope.

Protocol:

Metabolic Labeling:

Culture cells in the presence of an azide-containing sugar (e.g., 25-50 µM Ac₄ManNAz) for

2-3 days to allow for incorporation into cell surface glycans.

Labeling with DBCO:

Wash the cells twice with cold PBS.

Incubate the cells with a solution of the DBCO-functionalized molecule (e.g., 10-50 µM in

PBS) for 30-60 minutes at 37°C.

Wash the cells twice with cold PBS to remove excess DBCO reagent.
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Click Reaction with Sulfo-Cy5-N3:

Incubate the DBCO-labeled cells with Sulfo-Cy5-N3 (e.g., 5-10 µM in PBS) for 30-60

minutes at 37°C, protected from light.

Washing and Analysis:

Wash the cells three times with cold PBS.

Resuspend the cells in an appropriate buffer for analysis by flow cytometry or fluorescence

microscopy.

Application: Visualizing Cellular Signaling Pathways
Sulfo-Cy5-N3 click chemistry is a powerful tool for visualizing and studying cellular signaling

pathways. By labeling specific proteins or other molecules involved in a pathway, researchers

can track their localization, interactions, and dynamics in real-time.

A common strategy involves metabolic labeling to introduce a bioorthogonal handle (an azide

or alkyne) onto a class of molecules involved in a signaling pathway, followed by click

chemistry with a fluorescent probe like Sulfo-Cy5-N3. For example, to study the glycosylation

changes in proteins involved in the Epidermal Growth Factor Receptor (EGFR) signaling

pathway, one could employ the following workflow.
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Workflow for Visualizing Glycosylation in EGFR Signaling EGFR Signaling Cascade

1. Metabolic Labeling
Incubate cells with an

azido-sugar (e.g., Ac4ManNAz).

2. Pathway Activation
Stimulate cells with EGF to
activate the EGFR pathway.

3. Click Chemistry
React with DBCO-Sulfo-Cy5

(or alkyne-Sulfo-Cy5 and CuAAC).

4. Fluorescence Imaging
Visualize the localization of
glycosylated proteins in the

activated pathway.
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Figure 3: Workflow for visualizing glycosylated proteins in the EGFR signaling pathway.

This approach allows for the specific visualization of newly synthesized or modified

glycoproteins that are involved in the cellular response to EGFR activation.[19] This can

provide valuable insights into how glycosylation patterns change during signal transduction and

how these changes might influence the progression of diseases like cancer.[20] Similar

strategies can be applied to study other signaling pathways, such as those involving G-protein

coupled receptors (GPCRs).[1][21]

Troubleshooting and Considerations
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Copper Toxicity (CuAAC): When working with live cells, it is crucial to use a copper-

stabilizing ligand like THPTA and to minimize the concentration of copper and the incubation

time to reduce cytotoxicity.[14]

Non-specific Labeling (SPAAC): While generally bioorthogonal, some strained alkynes can

react with thiols on proteins. Careful selection of the cyclooctyne and optimization of reaction

conditions can minimize this.

Low Labeling Efficiency: Ensure that the pH of the reaction buffer is optimal (typically pH 7-8

for CuAAC). For protein labeling, ensure that the buffer is free of primary amines (e.g., Tris) if

using NHS ester chemistry to introduce the alkyne or azide.[18]

Storage and Handling: Sulfo-Cy5-N3 is light-sensitive and should be stored protected from

light. Stock solutions in DMSO should be stored at -20°C or -80°C and are best used within a

month.[4] Avoid repeated freeze-thaw cycles.

This technical guide provides a solid foundation for utilizing Sulfo-Cy5-N3 in your research. By

understanding the principles of click chemistry and following these detailed protocols, you can

effectively leverage this powerful fluorescent probe for a wide range of applications in drug

discovery and biomedical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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